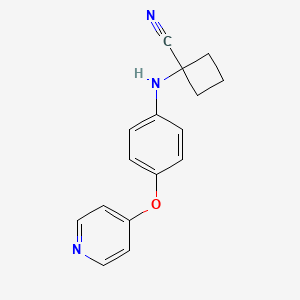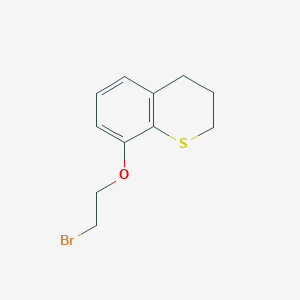
5-allyloxy-N,N-dimethylisophthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-allyloxy-N,N-dimethylisophthalamic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an allyloxy group attached to the isophthalamic acid core, along with two dimethyl groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid typically involves the reaction of isophthalic acid derivatives with allyl alcohol and dimethylamine. The process generally includes the following steps:
Esterification: Isophthalic acid is esterified with allyl alcohol in the presence of a catalyst such as sulfuric acid to form the allyl ester.
Amidation: The allyl ester is then reacted with dimethylamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isophthalamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-allyloxy-N,N-dimethylisophthalamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can facilitate binding to specific sites, while the dimethyl groups can influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Allyloxy-N,N-dimethyl-benzamide: Similar structure but with a benzamide core.
5-Allyloxy-N,N-dimethyl-terephthalamic acid: Similar structure but with a terephthalamic acid core.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid is unique due to its specific substitution pattern on the isophthalamic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-4-5-18-11-7-9(12(15)14(2)3)6-10(8-11)13(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17) |
InChI-Schlüssel |
NDBDRARCZCZLRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole](/img/structure/B8328953.png)


![N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B8328983.png)
![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-chlorobenzoyl)-piperazine](/img/structure/B8328985.png)







![1-Acetyl-4-{1-[3-(methyloxy)-4-nitrophenyl]-4-piperidinyl}piperazine](/img/structure/B8329049.png)
